- High-yielding cleavage of (aryloxy) acetates, European Journal of Organic Chemistry, 2008, (2), 337-342
Cas no 940-64-7 (2-(4-methylphenoxy)acetic acid)
940-64-7 structure
Product Name:2-(4-methylphenoxy)acetic acid
Numero CAS:940-64-7
MF:C9H10O3
MW:166.173902988434
MDL:MFCD00014365
CID:83238
PubChem ID:70329
Update Time:2023-11-22
2-(4-methylphenoxy)acetic acid Proprietà chimiche e fisiche
Nomi e identificatori
-
- (4-Methylphenoxy)acetic acid
- 4-Methylphenoxyacetic acid
- (p-Tolyloxy)-acetic acid
- 2-(4-Methylphenoxy)acetic acid
- Aceticacid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI,7CI,8CI)
- 2-p-Tolyloxyacetic acid
- NSC 38176
- p-(Tolyloxy)acetic acid
- p-Methylphenoxyacetic acid
- 2-(p-tolyloxy)acetic acid
- acetic acid, (4-methylphenoxy)-
- WWY23322IK
- SFTDDFBJWUWKMN-UHFFFAOYSA-N
- p-Toloxyacetic acid
- p-tolyloxy-acetic acid
- Enamine_002060
- 4-methyl-phenoxyacetic acid
- ARONIS006939
- 2-(4-Methylphenoxy)acetic acid (ACI)
- Acetic acid, (4-methylphenoxy)- (9CI)
- Acetic acid, (p-tolyloxy)- (6CI, 7CI, 8CI)
- 2-(4-methylphenoxy)acetic acid
-
- MDL: MFCD00014365
- Inchi: 1S/C9H10O3/c1-7-2-4-8(5-3-7)12-6-9(10)11/h2-5H,6H2,1H3,(H,10,11)
- Chiave InChI: SFTDDFBJWUWKMN-UHFFFAOYSA-N
- Sorrisi: O=C(COC1C=CC(C)=CC=1)O
- BRN: 2047591
Proprietà calcolate
- Massa esatta: 166.06300
- Massa monoisotopica: 166.063
- Conta atomi isotopi: 0
- Conta donatori di obbligazioni idrogeno: 1
- Conta accettatore di obbligazioni idrogeno: 3
- Conta atomi pesanti: 12
- Conta legami ruotabili: 3
- Complessità: 148
- Conteggio di unità legate in modo Covalent: 1
- Conto di stereocentri atomici definito: 0
- Conta stereocentri atomici non definiti: 0
- Conto stereocentrico definito delle obbligazioni: 0
- Conto stereocenter di bond non definito: 0
- Carica superficiale: 0
- Conta Tautomer: niente
- XLogP3: 1.9
- Superficie polare topologica: 46.5
Proprietà sperimentali
- Colore/forma: Non determinato
- Punto di fusione: 138.0 to 142.0 deg-C
- Punto di ebollizione: 297.2°C at 760 mmHg
- Punto di infiammabilità: 120°C
- PSA: 46.53000
- LogP: 1.45840
- λmax: 222(EtOH)(lit.)
- Solubilità: Non determinato
2-(4-methylphenoxy)acetic acid Informazioni sulla sicurezza
-
Simbolo:
- Prompt:avviso
- Parola segnale:Warning
- Dichiarazione di pericolo: H315-H319
- Dichiarazione di avvertimento: P264-P280-P302+P352+P332+P313+P362+P364-P305+P351+P338+P337+P313
- Numero di trasporto dei materiali pericolosi:NONH for all modes of transport
- WGK Germania:3
- Codice categoria di pericolo: 36/37/38
- Istruzioni di sicurezza: S26-S37/39
-
Identificazione dei materiali pericolosi:
- Classe di pericolo:IRRITANT
- Frasi di rischio:R36/37/38
2-(4-methylphenoxy)acetic acid Dati doganali
- CODICE SA:2918990090
- Dati doganali:
Codice doganale cinese:
2918990090Panoramica:
2918990090. altri acidi ossicarbossilici supplementari(compresi anidridi\alogenuro di acile\perossidi, perossiacidi e derivati di questo numero d'imposta). IVA: 17,0%. Tasso di rimborso delle tasse: 13,0%. Condizioni normative: niente. Tariffa MFN:6,5%. Tariffa generale:30,0%
Elementi di dichiarazione:
Nome del prodotto, contenuto del componente, uso per
Riassunto:
2918990090. altri acidi carbossilici con funzione ossigenata supplementare e loro anidridi, alogenuri, perossidi e perossiacidi; i loro derivati alogenati, solfonati, nitrati o nitrosi. IVA:17,0%. Aliquota di sconto fiscale:13,0%. Tariffa MFN:6,5%. Tariffa generale:30,0%
2-(4-methylphenoxy)acetic acid Prezzodi più >>
| Categorie correlate | No. | Product Name | Cas No. | Purezza | Specificazione | Prezzo | ora di aggiornamento | Inchiesta |
|---|---|---|---|---|---|---|---|---|
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-250g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 250g |
¥2174.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-5G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 5g |
¥153.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-50g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 50g |
¥679.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-100g |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 100g |
¥1087.90 | 2023-09-02 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | M158250-25G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | >98.0%(GC) | 25g |
¥424.90 | 2023-09-02 | |
| Alichem | A019138903-500g |
2-(p-Tolyloxy)acetic acid |
940-64-7 | 97% | 500g |
$429.66 | 2023-08-31 | |
| TRC | B399885-250mg |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 250mg |
$ 50.00 | 2022-06-07 | ||
| TRC | B399885-500mg |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 500mg |
$ 65.00 | 2022-06-07 | ||
| TRC | B399885-2.5g |
2-(4-Methylphenoxy)acetic Acid |
940-64-7 | 2.5g |
$ 80.00 | 2022-06-07 | ||
| XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd. | 273783-5G |
2-(4-methylphenoxy)acetic acid |
940-64-7 | 98% | 5G |
209.71 | 2021-05-17 |
2-(4-methylphenoxy)acetic acid Metodo di produzione
Metodo di produzione 1
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Tetrahydrofuran , Water ; 3 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
Metodo di produzione 2
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol , Water ; 12 h, rt
Riferimento
- Formononetin derivative, preparation method, and medicinal use thereof, China, , ,
Metodo di produzione 3
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 30 min, heated; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Synthesis and antimicrobial activity of novel pyrazolone and pyrazole analogues containing benzimidazole moiety, Research Journal of Pharmaceutical, 2015, 6(4), 704-716
Metodo di produzione 4
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 10 - 15 min, pH 9 - 10, rt; pH 9 - 10, rt → 90 °C; 3 h, pH 9 - 10, 80 - 90 °C
Riferimento
- Synthesis and biological activities of 1H-1,2,4-triazole derivatives containing aryloxyacetate unit, Youji Huaxue, 2006, 26(11), 1571-1575
Metodo di produzione 5
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 2 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Oxadiazole-isopropylamides as Potent and Noncovalent Proteasome Inhibitors, Journal of Medicinal Chemistry, 2013, 56(10), 3783-3805
Metodo di produzione 6
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol ; overnight, reflux
Riferimento
- Preparation of N-(oxadiazolylmethyl) phenoxy acetamide derivatives as proteasome inhibitors, World Intellectual Property Organization, , ,
Metodo di produzione 7
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: Platinum , Lead nitrate , Cadmium nitrate Solvents: Water ; rt → 40 °C
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
1.2 Reagents: Oxygen ; 0.1 MPa, 40 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1
Riferimento
- Method for preparation of aryloxycarboxylic acid raw pesticide from aryloxy alcohol, China, , ,
Metodo di produzione 8
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, 90 - 95 °C
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
1.2 Reagents: Hydrogen ion Solvents: Water ; acidified
Riferimento
- Synthesis and herbicidal activity of N-(4,6-dimethoxy-2-pyrimidinyl)-2-(aryloxy)acetamide, Huaxue Shijie, 2005, 46(12), 741-744
Metodo di produzione 9
Condizioni di reazione
1.1 Reagents: Potassium carbonate Catalysts: Potassium iodide , Polyethylene glycol Solvents: Dimethylformamide ; 4 h
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
1.2 Reagents: Sodium hydroxide Solvents: Dimethylformamide , Water ; 3 h
1.3 Reagents: Hydrochloric acid Solvents: Dimethylformamide , Water ; pH 3 - 4, rt
Riferimento
- A rapid and high-yield synthesis of aryloxyacetic acids in one pot under microwave irradiation and phase transfer catalysis conditions, Indian Journal of Chemistry, 2006, (5), 1312-1314
Metodo di produzione 10
Condizioni di reazione
1.1 Reagents: Sodium carbonate , Potassium iodide Solvents: Polyethylene glycol
1.2 -
1.2 -
Riferimento
- Synthesis of 5-phenyl-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]-2-furancarboxamide and 2-phenoxy-N-[3-(3,4-dimethyl-1H-pyrrol-2-yl)-5-thioxo-4H-1,2,4-triazol-4-yl]acetamide derivatives, Youji Huaxue, 2008, 28(6), 1083-1086
Metodo di produzione 11
Condizioni di reazione
1.1 Reagents: Lithium hydroxide Solvents: Tetrahydrofuran , Water
Riferimento
- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456
Metodo di produzione 12
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; heated; rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
1.2 85 s, heated
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2 - 3, rt
Riferimento
- Microwave irradiation-promoted synthesis of aryloxy acetic acids, Chemical Research in Chinese Universities, 2004, 20(2), 213-215
Metodo di produzione 13
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Catalysts: Palladium chloride Solvents: Water
Riferimento
- Palladium-catalyzed cross coupling of organohalostannanes with aryl halides in aqueous medium, Russian Journal of General Chemistry (Translation of Zhurnal Obshchei Khimii), 2000, 70(1), 57-63
Metodo di produzione 14
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Ethanol ; 12 h, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; rt
Riferimento
- Preparation of isoflavone amide derivatives for treatment of hyperlipemia, obesity or type 2 diabetes, China, , ,
Metodo di produzione 15
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; 8 h, reflux; cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified, cooled
Riferimento
- Design, docking, synthesis, and characterization of novel N'(2-phenoxyacetyl) nicotinohydrazide and N'(2-phenoxyacetyl)isonicotinohydrazide derivatives as anti-inflammatory and analgesic agents, Journal of Molecular Structure, 2022, 1247,
Metodo di produzione 16
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 3 h, reflux; reflux → 60 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
1.2 Reagents: Hydrochloric acid Solvents: Water ; 20 min, pH 5 - 6, 60 °C
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 1 - 2, rt
Riferimento
- Preparation of heterocyclic oxyacetamide herbicide, China, , ,
Metodo di produzione 17
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Catalysts: 1-Butanaminium, N,N-dibutyl-N-ethyl-, ethyl sulfate (1:1)
Riferimento
- Synthesis of aryloxyacetic acids using tributylethylammonium ethylsulfate as phase transfer catalyst, Huaxue Shiji, 2000, 22(1), 47-48
Metodo di produzione 18
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Ethanol , Water ; pH 13; 1 h
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
1.2 Reagents: Hydrochloric acid Solvents: Water ; pH 4
Riferimento
- Aryl-substituted piperazine carbonyl derivatives useful in treatment of ischemic stroke and their preparation, China, , ,
Metodo di produzione 19
Condizioni di reazione
1.1 Reagents: Potassium hydroxide Solvents: Methanol ; 60 min, 35 °C
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
1.2 Reagents: Water
1.3 Reagents: Hydrochloric acid Solvents: Water ; pH 2
Riferimento
- Facile hydrolysis of esters with KOH-methanol at ambient temperature, Monatshefte fuer Chemie, 2004, 135(1), 83-87
Metodo di produzione 20
Condizioni di reazione
1.1 Reagents: Sodium hydroxide Solvents: Water ; 8 h, reflux
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
1.2 Reagents: Hydrochloric acid Solvents: Water ; acidified
Riferimento
- Some new aryloxyacetic acid, Journal of the Institution of Chemists (India), 2003, 75(2), 62-63
2-(4-methylphenoxy)acetic acid Raw materials
- Ethylene Glycol Mono-p-tolyl Ether
- Acetic acid,2-(4-methylphenoxy)-, methyl ester
- Ethyl (p-tolyloxy)acetate
- 2-(4-Iodophenoxy)acetic Acid
- Stannane, tribromomethyl-
2-(4-methylphenoxy)acetic acid Preparation Products
2-(4-methylphenoxy)acetic acid Fornitori
Amadis Chemical Company Limited
Membro d'oro
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
Numero d'ordine:A844799
Stato delle scorte:in Stock
Quantità:100g
Purezza:99%
Informazioni sui prezzi Ultimo aggiornamento:Friday, 30 August 2024 07:04
Prezzo ($):240.0
Email:sales@amadischem.com
2-(4-methylphenoxy)acetic acid Letteratura correlata
-
Ravi Kumar Yadav,R. Govindaraj Phys. Chem. Chem. Phys., 2020,22, 26876-26886
-
Kui Wu,Zhihua Yang,Shilie Pan Dalton Trans., 2015,44, 19856-19864
-
Inês S. Albuquerque,Hélia F. Jeremias,Miguel Chaves-Ferreira,Dijana Matak-Vinkovic,Omar Boutureira,Carlos C. Romão Chem. Commun., 2015,51, 3993-3996
-
L. Di Michele,D. Fiocco,F. Varrato,E. Eiser,G. Foffi Soft Matter, 2014,10, 3633-3648
940-64-7 (2-(4-methylphenoxy)acetic acid) Prodotti correlati
- 13335-71-2((2,6-Dimethylphenoxy)acetic acid)
- 1643-15-8(2-(3-methylphenoxy)acetic acid)
- 1878-49-5(2-(2-Methylphenoxy)acetic acid)
- 13335-73-4(2-(3,4-Dimethylphenoxy)acetic acid)
- 38768-63-7(Acetic acid,2-(4-methylphenoxy)-, methyl ester)
- 13334-49-1((2,4-Dimethylphenoxy)acetic Acid)
- 22042-71-3(2-(4-Formylphenoxy)acetic Acid)
- 68858-21-9(4-(Hydroxymethyl)phenoxyacetic acid)
- 5406-14-4((3,5-Dimethylphenoxy)acetic Acid)
- 13333-86-3(2-{[1,1'-biphenyl]-4-yloxy}acetic acid)
Fornitori consigliati
Amadis Chemical Company Limited
(CAS:940-64-7)2-(4-methylphenoxy)acetic acid
Purezza:99%
Quantità:100g
Prezzo ($):240.0